molecular formula C7H8ClN3O B13777721 N-(5-Amino-3-chloro-2-pyridinyl)acetamide CAS No. 896161-10-7

N-(5-Amino-3-chloro-2-pyridinyl)acetamide

Cat. No.: B13777721
CAS No.: 896161-10-7
M. Wt: 185.61 g/mol
InChI Key: LVRGHWLWFICJNJ-UHFFFAOYSA-N
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Description

N-(5-Amino-3-chloro-2-pyridinyl)acetamide is a chemical compound with the molecular formula C7H8ClN3O. It is a derivative of pyridine, characterized by the presence of an amino group at the 5-position and a chloro group at the 3-position of the pyridine ring, along with an acetamide group attached to the nitrogen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

N-(5-Amino-3-chloro-2-pyridinyl)acetamide can be synthesized through several methods. One common approach involves the reaction of 2-amino-5-chloropyridine with acetic anhydride under controlled conditions. The reaction typically takes place in the presence of a catalyst, such as pyridine, and requires heating to facilitate the formation of the acetamide group .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using similar starting materials and catalysts. The process is optimized for yield and purity, often involving multiple purification steps, such as recrystallization or chromatography, to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

N-(5-Amino-3-chloro-2-pyridinyl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Substitution: Formation of N-(5-amino-3-substituted-2-pyridinyl)acetamides.

    Oxidation: Formation of this compound N-oxides.

    Reduction: Formation of N-(5-amino-2-pyridinyl)acetamide.

    Coupling: Formation of biaryl compounds.

Scientific Research Applications

N-(5-Amino-3-chloro-2-pyridinyl)acetamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme functions and interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of N-(5-Amino-3-chloro-2-pyridinyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit bacterial enzymes, leading to antimicrobial activity, or modulate inflammatory pathways, resulting in anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(5-Amino-3-chloro-2-pyridinyl)acetamide is unique due to the specific positioning of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of both an amino and a chloro group on the pyridine ring allows for diverse chemical modifications and interactions with biological targets, making it a versatile compound for various applications .

Properties

CAS No.

896161-10-7

Molecular Formula

C7H8ClN3O

Molecular Weight

185.61 g/mol

IUPAC Name

N-(5-amino-3-chloropyridin-2-yl)acetamide

InChI

InChI=1S/C7H8ClN3O/c1-4(12)11-7-6(8)2-5(9)3-10-7/h2-3H,9H2,1H3,(H,10,11,12)

InChI Key

LVRGHWLWFICJNJ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=C(C=C(C=N1)N)Cl

Origin of Product

United States

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